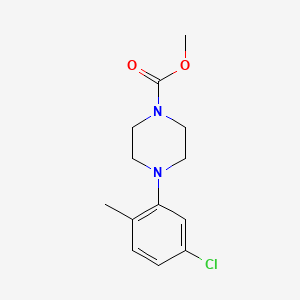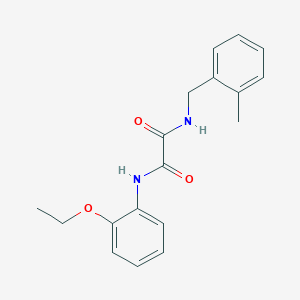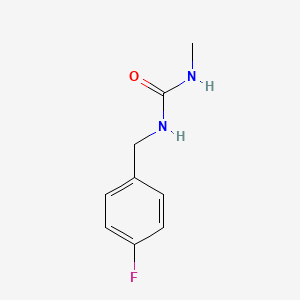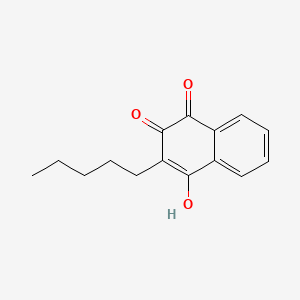![molecular formula C18H18FNO4 B4673878 3-[(3-fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B4673878.png)
3-[(3-fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one
Übersicht
Beschreibung
3-[(3-fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one, also known as FTY720, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FTY720 belongs to the class of sphingosine-1-phosphate (S1P) receptor modulators, which are known to regulate various physiological processes such as immune cell trafficking, angiogenesis, and neuronal development.
Wirkmechanismus
3-[(3-fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one exerts its effects by binding to S1P receptors, which are expressed on various cell types, including immune cells, endothelial cells, and neuronal cells. Binding of 3-[(3-fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one to S1P receptors leads to the internalization and degradation of the receptor, resulting in the downregulation of S1P signaling. This downregulation of S1P signaling leads to the sequestration of immune cells in lymph nodes, preventing their migration to sites of inflammation or injury.
Biochemical and physiological effects:
3-[(3-fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been shown to have various biochemical and physiological effects, including the modulation of immune cell trafficking, inhibition of angiogenesis, and induction of apoptosis. 3-[(3-fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been shown to reduce the number of circulating lymphocytes by inducing their sequestration in lymph nodes. This effect is mediated by the downregulation of S1P signaling, which is required for lymphocyte egress from lymph nodes. 3-[(3-fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has also been shown to inhibit angiogenesis by inhibiting the migration and proliferation of endothelial cells. Additionally, 3-[(3-fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(3-fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has several advantages for lab experiments, including its high potency and specificity for S1P receptors. 3-[(3-fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been shown to have a high affinity for S1P receptors, making it a potent modulator of S1P signaling. Additionally, 3-[(3-fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been shown to be specific for S1P receptors, with minimal off-target effects. However, 3-[(3-fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has several limitations for lab experiments, including its poor solubility in aqueous solutions and its rapid metabolism in vivo. These limitations can make it difficult to administer 3-[(3-fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one in vivo and to study its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for the study of 3-[(3-fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one, including the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, the therapeutic potential of 3-[(3-fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one in other diseases, such as Alzheimer's disease and cardiovascular disease, should be explored. The mechanisms underlying the effects of 3-[(3-fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one on immune cell trafficking, angiogenesis, and apoptosis should also be further elucidated. Finally, the development of novel delivery systems for 3-[(3-fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one, such as nanoparticles and liposomes, may improve its efficacy and reduce its toxicity.
Wissenschaftliche Forschungsanwendungen
3-[(3-fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, 3-[(3-fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been shown to reduce the relapse rate and slow down the progression of the disease. In cancer, 3-[(3-fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. In transplant rejection, 3-[(3-fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been shown to prevent the rejection of transplanted organs by inhibiting the migration of immune cells to the site of transplantation.
Eigenschaften
IUPAC Name |
(E)-3-(3-fluoroanilino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-22-16-9-12(10-17(23-2)18(16)24-3)15(21)7-8-20-14-6-4-5-13(19)11-14/h4-11,20H,1-3H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUGVBRDVUQELJ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CNC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(3-fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4673811.png)

![2-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4673822.png)
![N-(4-bromo-2-fluorophenyl)-2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4673826.png)


![N-[1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4673836.png)
![propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B4673840.png)
![4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylbenzoate](/img/structure/B4673847.png)


![6-(4-bromophenyl)-3-cyclopropyl-4-(difluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4673866.png)

![methyl 3-bromo-2-methyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4673885.png)